molecular formula C13H18FNO B1486617 N-[2-(4-fluorophenyl)ethyl]oxan-4-amine CAS No. 1156837-88-5

N-[2-(4-fluorophenyl)ethyl]oxan-4-amine

Cat. No.: B1486617
CAS No.: 1156837-88-5
M. Wt: 223.29 g/mol
InChI Key: YZDAHSKVYPJDPQ-UHFFFAOYSA-N
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Description

N-[2-(4-Fluorophenyl)ethyl]oxan-4-amine (CAS: 1156837-88-5) is a synthetic organic compound featuring a tetrahydropyran (oxane) ring substituted at the 4-position with an amine group linked to a 2-(4-fluorophenyl)ethyl chain. Its molecular formula is C₁₃H₁₈FNO, yielding a molecular weight of approximately 239.3 g/mol.

Properties

CAS No.

1156837-88-5

Molecular Formula

C13H18FNO

Molecular Weight

223.29 g/mol

IUPAC Name

N-[2-(4-fluorophenyl)ethyl]oxan-4-amine

InChI

InChI=1S/C13H18FNO/c14-12-3-1-11(2-4-12)5-8-15-13-6-9-16-10-7-13/h1-4,13,15H,5-10H2

InChI Key

YZDAHSKVYPJDPQ-UHFFFAOYSA-N

SMILES

C1COCCC1NCCC2=CC=C(C=C2)F

Canonical SMILES

C1COCCC1NCCC2=CC=C(C=C2)F

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Insights

  • Fluorophenyl Motif : The 4-fluorophenyl group is a common feature in CNS-targeting compounds due to its metabolic stability and ability to modulate lipophilicity. For example, sigma receptor ligands like those in and utilize fluorophenyl groups to enhance binding affinity .
  • Heterocyclic vs. Alicyclic Cores : The oxane ring in the target compound offers conformational rigidity and improved solubility compared to aromatic heterocycles (e.g., oxazole in ). Bicyclic systems () provide enhanced receptor selectivity but complicate synthesis .

Physicochemical Properties

  • Hydrogen Bonding : The amine and oxane oxygen can participate in hydrogen bonding, a critical factor in crystal packing (as per Etter’s rules in ) and drug-receptor interactions .

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